(1-Bromocyclopentyl)(2-chlorophenyl)methanone
Overview
Description
(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an organic compound with the molecular formula C12H12BrClO. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research . The compound is characterized by the presence of a bromocyclopentyl group and a chlorophenyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone typically involves the reaction of cyclopentanone with bromine to form 1-bromocyclopentanone. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Bromocyclopentyl)(2-chlorophenyl)methanone is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Bromocyclopentyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methanone group can undergo nucleophilic attack, leading to various biochemical transformations .
Comparison with Similar Compounds
- (1-Bromocyclopentyl)(2-fluorophenyl)methanone
- (1-Bromocyclopentyl)(2-bromophenyl)methanone
- (1-Bromocyclopentyl)(2-iodophenyl)methanone
Comparison: (1-Bromocyclopentyl)(2-chlorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different physicochemical properties, such as solubility and stability, affecting its suitability for various applications .
Properties
IUPAC Name |
(1-bromocyclopentyl)-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClO/c13-12(7-3-4-8-12)11(15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNLGGCSRULIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986677 | |
Record name | (1-Bromocyclopentyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6740-86-9 | |
Record name | (1-Bromocyclopentyl)(2-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6740-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromocyclopentyl-o-chlorophenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006740869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Bromocyclopentyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromocyclopentyl-o-chlorophenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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